
Proflavine
Vue d'ensemble
Description
C’est un désinfectant qui présente des propriétés bactéricides contre de nombreuses bactéries à Gram positif . Historiquement, il a été utilisé comme antiseptique topique sous forme de sels de dihydrochlorure et d’hémisulfate . La proflavine est également connue pour ses effets mutagènes sur l’ADN, car elle s’intercale entre les paires de bases d’acides nucléiques, provoquant des délétions ou des insertions de paires de bases .
Mécanisme D'action
La proflavine exerce ses effets principalement par intercalation de l’ADN. En s’intercalant entre les paires de bases d’acides nucléiques, la this compound perturbe la synthèse de l’ADN et conduit à des niveaux élevés de mutation dans les brins d’ADN copiés . Cela empêche la reproduction bactérienne et présente un effet antibactérien . Les propriétés d’intercalation de la this compound la rendent également utile pour étudier la structure et la fonction de l’ADN .
Applications De Recherche Scientifique
La proflavine a un large éventail d’applications en recherche scientifique, notamment :
Biologie : La this compound est utilisée dans les études cytologiques pour colorer les structures cytoplasmiques et les noyaux.
Médecine : La this compound a été utilisée comme antiseptique topique dans les pansements pour prévenir les infections.
Industrie : La this compound est utilisée dans la production de divers colorants et pigments.
Analyse Biochimique
Biochemical Properties
Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . Moreover, this compound caused inhibition of the transcription process, and did not cause displacement of the enzyme RNA polymerase from the promoter .
Cellular Effects
This compound disrupts DNA synthesis and causes high levels of mutation in the copied DNA strands by intercalating DNA (intercalation). This stops bacteria from reproducing, thereby exhibiting an antibacterial effect . It is also used as a rapid stain for cytological studies of biological specimens as it stains cytoplasmic structures and nuclei .
Molecular Mechanism
The mechanism of action of this compound involves intercalation into DNA, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction . Intercalation of this compound is shown to be a two-step process in which the first step is believed to be the formation of a pre-intercalative outside bound state .
Temporal Effects in Laboratory Settings
The excited-state dynamics of this compound after intercalation into DNA duplex is studied using femtosecond time-resolved spectroscopy, and compared with that in solution . Both fluorescence and the triplet excited-state generation of this compound were quenched after intercalation into DNA, due to ultrafast non-radiative channels .
Metabolic Pathways
Its primary action involves intercalation into DNA, disrupting DNA synthesis .
Transport and Distribution
This compound is known to bind to DNA with different modes, which may open additional photochemical-reaction channels in DNA . The structure and dynamics of the formation of the outside bound state of DNA at different ion concentrations have been studied .
Subcellular Localization
This compound is known to intercalate into DNA, indicating its localization within the nucleus
Méthodes De Préparation
La proflavine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la nitration de l’acridine pour former la 3,6-dinitroacridine, suivie d’une réduction pour obtenir la this compound . Les conditions réactionnelles impliquent généralement l’utilisation d’acide nitrique concentré pour la nitration et d’un agent réducteur tel que la poudre de fer ou le chlorure d’étain(II) pour l’étape de réduction .
En production industrielle, la this compound est souvent synthétisée dans des réacteurs à grande échelle où les conditions réactionnelles sont soigneusement contrôlées pour assurer un rendement et une pureté élevés . Le processus implique les mêmes étapes de nitration et de réduction, mais à une échelle beaucoup plus grande, avec des étapes de purification supplémentaires pour éliminer toutes les impuretés .
Analyse Des Réactions Chimiques
La proflavine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des dérivés de l’acridine.
Réduction : La this compound peut être réduite pour former des dérivés dihydro.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des groupes amino.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation produit généralement des dérivés de l’acridine, tandis que la réduction produit des dérivés dihydro .
Comparaison Avec Des Composés Similaires
La proflavine est similaire à d’autres dérivés de l’acridine, tels que l’acriflavine et la quinacrine. Elle est unique en raison de ses effets mutagènes importants et de sa capacité à provoquer des délétions ou des insertions de paires de bases plutôt que des substitutions . Cela rend la this compound particulièrement utile pour étudier les mutations de l’ADN et leurs effets .
Acriflavine : Comme la this compound, l’acriflavine est un dérivé de l’acridine qui possède des propriétés antibactériennes.
Quinacrine : La quinacrine est un autre dérivé de l’acridine qui possède des propriétés antipaludiques et antibactériennes.
Les propriétés uniques de la this compound en font un outil précieux dans diverses applications de recherche scientifique, en particulier dans l’étude de la structure et de la fonction de l’ADN .
Propriétés
IUPAC Name |
acridine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSHHCDHLJJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043776 | |
| Record name | Proflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Hygroscopic powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Proflavine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Proflavine hemisulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19748 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Proflavine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Red needles, hygroscopic. Sol in 300 parts cold water, in 1 part boiling water; slightly sol in alc. Practically insol in ether. pH of satd soln is 6-8. pH of 0.1 percent soln is 2.5 /Sulfate/, Soluble in ethanol. Practically insoluble in benzene and ether., Soluble in water., 1.04e-01 g/L | |
| Record name | Proflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROFLAVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Proflavine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000009 [mmHg] | |
| Record name | Proflavine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Proflavine acts by interchelating DNA (intercalation), thereby disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction., The ability of proflavine (3,6-diaminoacridine) and its 2,7-dimethyl, 2,7-diethyl, 2,7-diisopropyl and 2,7-di-tert.-butyl derivatives to induce the 'petite' mutation in Saccharomyces cerevisiae has been studied in relation to the DNA-binding properties of the compounds. The nature of the binding has been investigated by nuclear magnetic resonance techniques, and the results support and clarify earlier suggestions that the first 3 members of the series intercalate into DNA while the diisopropyl and di-tert.-butyl compounds do not. Toxicity of the drugs was primarily associated with their mode of DNA binding, but lipophilicity had an important secondary effect. It seems likely that the toxic properties of the more lipophilic DNA-intercalating members of the series mask their potential for 'petite' mutagenesis., The toxicities of several aminoacridines were measured against pathogenic strains of both Gram-positive (Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms. In several cases, illumination at a light dose of 6.3 J/cm2 resulted in considerable decreases in the minimum lethal drug concentrations required, giving up to 50-fold increases in bactericidal activity. Derivatives of 9-aminoacridine (aminacrine) exhibited phototoxicity against one or more of the test organisms, but the established photosensitizing acridines proflavine and acridine orange were photobactericidal against all strains. | |
| Record name | Proflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROFLAVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles from alcohol. Solutions are brownish and when diluted are fluorescent. | |
CAS No. |
92-62-6, 1811-28-5 | |
| Record name | Proflavine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proflavine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,6-Acridinediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Proflavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proflavine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Proflavine hemisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROFLAVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3RNB3K4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFLAVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Proflavine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284-286 °C, 285 °C | |
| Record name | Proflavine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROFLAVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7071 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Proflavine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015255 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of proflavine?
A1: this compound primarily targets deoxyribonucleic acid (DNA) [, , , , ]. It exhibits a strong binding affinity for DNA, particularly for guanine-cytosine (GC) rich sequences [].
Q2: How does this compound interact with DNA?
A2: this compound interacts with DNA through multiple modes, including intercalation and external binding []. Intercalation involves the insertion of the planar this compound molecule between adjacent DNA base pairs [, ]. External binding, often observed at lower this compound concentrations, involves association with the exterior of the DNA helix [].
Q3: What are the downstream effects of this compound binding to DNA?
A3: this compound binding to DNA can lead to several downstream effects, primarily due to its interference with DNA replication and transcription. These effects include:
- Inhibition of DNA and RNA polymerase activity: this compound binding hinders the progression of these enzymes along the DNA template, disrupting nucleic acid synthesis [, ].
- Induction of mutations: this compound can cause frameshift mutations by intercalating into DNA, leading to insertions or deletions of base pairs during replication [].
- Inhibition of bacterial growth: By interfering with essential DNA functions, this compound exhibits bacteriostatic and bactericidal activity [, , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol.
Q5: What are the key spectroscopic characteristics of this compound?
A5: this compound exhibits distinct spectroscopic features:
- UV-Vis Spectroscopy: this compound shows characteristic absorption bands in the UV-Vis region, with a peak around 444 nm. Binding to DNA induces a bathochromic and hypochromic shift in the absorption spectrum [].
- Fluorescence Spectroscopy: this compound is a fluorescent molecule, and its fluorescence emission is quenched upon binding to DNA. This quenching phenomenon has been widely used to study this compound-DNA interactions [, , ].
- Circular Dichroism (CD) Spectroscopy: this compound exhibits induced CD signals upon binding to chiral biomolecules like DNA. The CD spectrum provides valuable information about the binding mode and the conformational changes induced in the DNA structure [, , ].
Q6: What is known about the stability of this compound solutions?
A6: this compound solutions at a concentration of 0.01% were found to be chemically and physically stable for at least 12 months when stored under refrigeration (4–8℃) []. Storage at room temperature (23℃) resulted in chemical stability up to 6 months, but physical changes like increased turbidity and particulate formation were observed after 9 months [].
Q7: How has computational chemistry been used to study this compound-DNA interactions?
A7: Computational techniques like molecular dynamics (MD) simulations have been employed to investigate the structure and dynamics of this compound binding to DNA []. These studies have provided insights into the binding modes, the conformational changes induced in DNA upon this compound binding, and the influence of factors like ion concentration on these interactions [].
Q8: How do structural modifications of this compound affect its DNA binding affinity?
A8: Structural modifications to the this compound scaffold significantly impact its DNA binding affinity and biological activity [, , ]. For instance:
- Substitutions at the 3 and 6 positions: Replacing the amino groups with larger substituents like propionamido or benzamido groups reduces the inhibitory activity on drug-resistance transfer [].
- Presence of a positive charge: The presence of positive charges on the acridine ring system is crucial for DNA binding and biological activity. Neutral or negatively charged derivatives show reduced activity [].
- Planarity of the acridine ring: Maintaining the planarity of the acridine ring system is essential for efficient intercalation between DNA base pairs. Introducing bulky substituents that disrupt planarity can diminish DNA binding affinity [].
Q9: Have this compound derivatives been developed with improved biological activities?
A9: Yes, researchers have synthesized this compound derivatives with enhanced biological activities. For example, this compound conjugates with imidazolidinones, ureas, and thioureas have shown promising anticancer activity []. Notably, this compound-dialkyldithioureas exhibited substantial cytotoxic effects against human leukemia HL-60 cells [].
Q10: What are the in vitro effects of this compound on bacterial cells?
A10: this compound exhibits both bacteriostatic and bactericidal effects on bacteria. Studies have shown that this compound inhibits the growth of both sensitive and resistant strains of Escherichia coli, although the mechanisms may differ [, ].
Q11: Has this compound been tested in animal models for specific diseases?
A11: Yes, this compound has been investigated for its potential in treating viral infections. Studies in rabbits have demonstrated the efficacy of this compound, in combination with light exposure, in suppressing experimental herpetic ocular infections [].
Q12: Do bacteria develop resistance to this compound?
A12: Yes, bacteria can develop resistance to this compound. Studies have identified this compound-resistant strains of Escherichia coli [, , ]. These resistant strains often exhibit cross-resistance to other radiomimetic agents and ultraviolet light, suggesting common resistance mechanisms [, ].
Q13: What are the potential mechanisms of resistance to this compound in bacteria?
A13: Although the exact mechanisms of this compound resistance are not fully elucidated in the provided research, several possibilities can be hypothesized:
Q14: Are there any safety concerns associated with this compound exposure?
A14: While this compound is a potent antimicrobial and anticancer agent, its potential long-term effects, particularly regarding carcinogenicity, require careful consideration []. this compound intercalates into DNA and is known to be mutagenic [, ]. Further research is necessary to fully evaluate the long-term risks associated with this compound exposure.
Q15: Can this compound be used as a diagnostic tool?
A15: Yes, this compound holds potential as a fluorescent contrast agent for diagnostic purposes. Studies have explored its use in point-of-care cytology, where it effectively stains cell nuclei and cytoplasmic structures, allowing for rapid visualization and analysis of cell morphology [].
Q16: What analytical techniques have been employed to study this compound and its interactions?
A16: Several analytical methods have been utilized to investigate this compound and its interactions with biomolecules. These techniques include:
- Spectrophotometry: Used to quantify this compound concentrations, study its binding to DNA, and analyze the thermodynamic parameters of complex formation [].
- Fluorescence Spectroscopy: Employed to monitor this compound-DNA interactions through changes in fluorescence intensity and anisotropy [].
- Circular Dichroism (CD) Spectroscopy: Provides insights into the binding mode of this compound to DNA and the conformational changes induced in DNA structure [].
- Differential Scanning Calorimetry (DSC): Used to investigate the thermal stability of DNA and its complexes with this compound [].
- High-Performance Liquid Chromatography (HPLC): Employed to determine this compound concentrations in various formulations and assess their stability [].
Q17: What is the historical significance of this compound in pharmaceutical research?
A17: this compound holds historical significance as one of the earliest discovered antibacterial agents []. Its use, along with other acridine dyes, marked a turning point in the development of antimicrobial therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



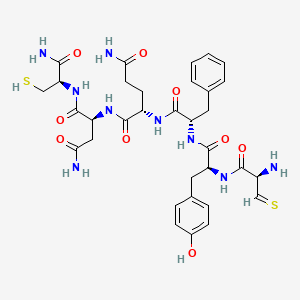
![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)

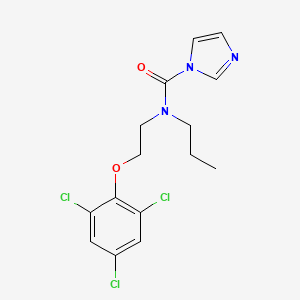
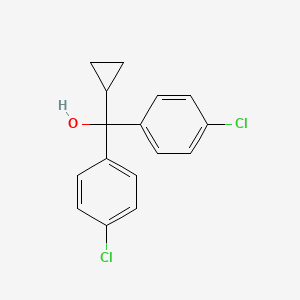
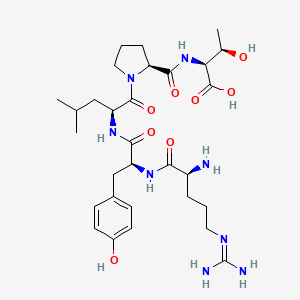

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
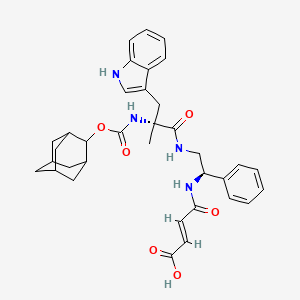
![[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate](/img/structure/B1679101.png)
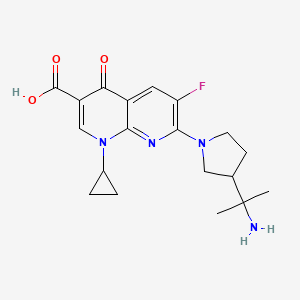
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
